DL-2-aminobutyric Acid-D5
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Overview
Description
DL-2-aminobutyric Acid-D5, also known as α-aminobutyric acid, is a non-proteinogenic amino acid. It is a deuterated form of DL-2-aminobutyric acid, where five hydrogen atoms are replaced with deuterium. This compound is commonly used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-2-aminobutyric Acid-D5 can be synthesized through several methods. One common approach involves the reaction of butyric acid with ammonia, followed by deuterium exchange. The reaction conditions typically include a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange process.
Industrial Production Methods
In industrial settings, this compound is produced using advanced chemical synthesis techniques. These methods often involve the use of specialized equipment and reagents to ensure high purity and yield. The production process is carefully monitored to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-2-aminobutyric Acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amines.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxo acids, amines, and substituted derivatives of this compound. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
DL-2-aminobutyric Acid-D5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies of metabolic pathways and enzyme kinetics.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of DL-2-aminobutyric Acid-D5 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The deuterium atoms in the compound can influence reaction kinetics and provide insights into enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
DL-2-aminobutyric Acid-D5 can be compared with other similar compounds, such as:
DL-2-aminobutyric acid: The non-deuterated form of the compound, which has similar chemical properties but lacks the deuterium atoms.
DL-valine: Another non-proteinogenic amino acid with a similar structure but different side chain.
DL-ethionine: A sulfur-containing analog of DL-2-aminobutyric acid with distinct chemical properties.
The uniqueness of this compound lies in its deuterium content, which makes it valuable for studies involving isotope effects and metabolic tracing.
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
108.15 g/mol |
IUPAC Name |
2-amino-3,3,4,4,4-pentadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2 |
InChI Key |
QWCKQJZIFLGMSD-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)N |
Canonical SMILES |
CCC(C(=O)O)N |
Origin of Product |
United States |
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